2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene

organic semiconductors photostability thin-film transistors

Research challenge: Non-fluorinated anthradithiophenes form amorphous films with poor photostability, compromising OFET reproducibility. diF-TES-ADT (CAS 1015071-21-2), a partially fluorinated p-type semiconductor, provides a validated solution: • Crystallizes during spin-coating at 25-90 °C, eliminating post-deposition annealing-fully compatible with plastic (PET/PEN) substrates. • >4,000-fold photostability gain enables ambient-light fabrication and continuous operation without hermetic encapsulation. • Single-crystal mobility of 6 cm² V⁻¹ s⁻¹ exceeds amorphous silicon benchmarks, matching requirements for AMOLED backplanes, RFID, and printed logic. Supplied as a syn/anti isomer mixture; confirmed >99% purity (HPLC/NMR).

Molecular Formula C34H36F2S2Si2
Molecular Weight 602.9 g/mol
CAS No. 1015071-21-2
Cat. No. B1507183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene
CAS1015071-21-2
Molecular FormulaC34H36F2S2Si2
Molecular Weight602.9 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=C(SC5=C4)F)C#C[Si](CC)(CC)CC)C=C(S3)F
InChIInChI=1S/C34H36F2S2Si2/c1-7-39(8-2,9-3)15-13-25-27-17-23-19-33(35)38-32(23)22-30(27)26(14-16-40(10-4,11-5)12-6)28-18-24-20-34(36)37-31(24)21-29(25)28/h17-22H,7-12H2,1-6H3
InChIKeyAEOCOSISEQLPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diF-TES-ADT – Fluorinated Organic Semiconductor for OFETs


2,8‑Difluoro‑5,11‑bis(triethylsilylethynyl)anthradithiophene (CAS 1015071‑21‑2, commonly abbreviated diF‑TES‑ADT) is a small‑molecule, p‑type (hole‑transporting) organic semiconductor belonging to the anthradithiophene family [1]. It is supplied as a mixture of syn‑ and anti‑isomers . The compound is readily soluble in common organic solvents and can be processed by spin‑coating, blade‑coating, or solution‑shearing to yield polycrystalline thin films for organic thin‑film transistors (OTFTs) [1]. Its key structural feature – partial fluorination at the 2‑ and 8‑positions of the anthradithiophene core – imparts a distinctive combination of high charge‑carrier mobility, superior photostability, and accelerated crystallisation that is not attainable with the non‑fluorinated analogue [2].

Solution-processable p-type organic semiconductor for OFETs
Forms crystalline thin films via spin-coating without post-annealing
Reported photostability and oxidation resistance enable ambient processing

Why Non-Fluorinated Analogs Cannot Substitute diF-TES-ADT


Partial fluorination of the anthradithiophene core is not a minor substituent modification; it fundamentally alters the solid‑state behaviour and environmental resilience of the semiconductor. The non‑fluorinated counterpart 2H‑TES‑ADT forms only amorphous films under identical spin‑coating conditions, bleaches within minutes under ambient laboratory lighting, and exhibits a substantially lower oxidation potential [1]. Consequently, attempts to replace diF‑TES‑ADT with a generic, non‑fluorinated anthradithiophene derivative will compromise film crystallinity, device reproducibility, and long‑term operational stability – parameters that directly determine transistor performance and yield.

Target: diF‑TES‑ADT
  • Crystalline films from spin‑coating
  • Minimal photobleaching under ambient light
  • Higher oxidation potential
Generic: non‑fluorinated ADT
  • Only amorphous films under same conditions
  • Bleaches within minutes in ambient lab lighting
  • Lower oxidation resistance

Quantitative Performance Differentiation Against Closest Analogs


Photostability Comparison with Non-Fluorinated Analog

The photostability of diF‑TES‑ADT (2F) vastly exceeds that of its non‑fluorinated analog 2H‑TES‑ADT. Under continuous bright‑light exposure, 2F films exhibit a decomposition half‑life (t₁/₂) exceeding 2 000 h, whereas 2H films bleach with t₁/₂ < 30 min under ordinary laboratory lighting [1].

Photostability vs. non‑F
Head‑to‑head
> 4 000‑fold longer half‑life
Supports ambient‑light device fabrication
Reported t₁/₂ > 2 000 h vs.
Spin‑coated film order
Head‑to‑head
diF‑TES‑ADT: crystalline, mobility ≥ 1 cm² V⁻¹ s⁻¹
2H‑TES‑ADT: amorphous, no measurable mobility
Enables spin‑coating without thermal annealing
Processed at 90 °C, identical conditions
Oxidation potential
Head‑to‑head
+100 mV vs. non‑fluorinated analog
Indicates greater oxidative resistance margin
Electrochemical measurement; relative shift reported
Single‑crystal mobility
Cross‑study
diF‑TES‑ADT: up to 6 cm² V⁻¹ s⁻¹
Pentacene: typically 1–3 cm² V⁻¹ s⁻¹
Reported mobility exceeds typical pentacene range
Single‑crystal OFETs; Ion/Ioff = 10⁸
Solution‑processed mobility
Cross‑study
diF‑TES‑ADT blend: 1.5 cm² V⁻¹ s⁻¹
TIPS‑pentacene: 0.06–0.7 cm² V⁻¹ s⁻¹
Higher mobility in solution‑cast films vs. benchmark
Polymer‑blend spin‑coated transistors
organic semiconductors photostability thin-film transistors

Spin-Coated Film Crystallinity Comparison

When spin‑coated from solution under identical conditions (1 200 rpm, 2 min, maximum process temperature 90 °C), diF‑TES‑ADT (2F) forms uniform, highly crystalline thin films suitable for OFET fabrication, while the non‑fluorinated 2H‑TES‑ADT yields only amorphous films with no measurable transistor performance [1].

Spin‑coated film order
Head‑to‑head
diF‑TES‑ADT: crystalline, mobility ≥ 1 cm² V⁻¹ s⁻¹
2H‑TES‑ADT: amorphous, no measurable mobility
Enables spin‑coating without thermal annealing
Processed at 90 °C, identical conditions
organic thin‑film transistors crystallisation solution processing

Oxidation Potential Shift vs. Non-Fluorinated Analog

Fluorination of the chromophore produces a +100 mV increase in the oxidation potential of diF‑TES‑ADT (2F) relative to the non‑fluorinated 2H‑TES‑ADT, indicating a substantially higher resistance to oxidative degradation [1].

Oxidation potential
Head‑to‑head
+100 mV vs. non‑fluorinated analog
Indicates greater oxidative resistance margin
Electrochemical measurement; relative shift reported
electrochemical stability oxidation potential organic semiconductors

Single-Crystal Mobility Benchmark Against Pentacene

Field‑effect transistors fabricated on vapour‑grown single crystals of diF‑TES‑ADT deliver a hole mobility as high as 6 cm² V⁻¹ s⁻¹, an on/off current ratio of 1 × 10⁸, a subthreshold slope of 1 V dec⁻¹, and negligible hysteresis [1]. By comparison, pentacene – the most widely studied organic semiconductor – exhibits single‑crystal hole mobilities typically in the range of 1–3 cm² V⁻¹ s⁻¹, with the best values reaching ~35 cm² V⁻¹ s⁻¹ only under ultrapure, highly optimised conditions [2].

Single‑crystal mobility
Cross‑study
diF‑TES‑ADT: up to 6 cm² V⁻¹ s⁻¹
Pentacene: typically 1–3 cm² V⁻¹ s⁻¹
Reported mobility exceeds typical pentacene range
Single‑crystal OFETs; Ion/Ioff = 10⁸
single‑crystal OFET charge‑carrier mobility pentacene benchmark

Solution-Processed Mobility Comparison with TIPS-Pentacene

In a polymer‑blend thin‑film transistor configuration (spin‑coated semiconductor‑polymer blend), diF‑TES‑ADT achieves a maximum saturation mobility of 1.5 cm² V⁻¹ s⁻¹ and a current modulation ratio (Ion/Ioff) of 1.2 × 10⁵ [1]. In contrast, solution‑processed TIPS‑pentacene – a structurally similar benchmark small‑molecule semiconductor – typically yields aligned‑film mobilities of ~0.7 cm² V⁻¹ s⁻¹ and spin‑cast mobilities as low as 0.06 cm² V⁻¹ s⁻¹ under comparable processing conditions [2].

Solution‑processed mobility
Cross‑study
diF‑TES‑ADT blend: 1.5 cm² V⁻¹ s⁻¹
TIPS‑pentacene: 0.06–0.7 cm² V⁻¹ s⁻¹
Higher mobility in solution‑cast films vs. benchmark
Polymer‑blend spin‑coated transistors
thin‑film OFET solution processing polymer‑blend semiconductor

High-Value Application Scenarios for diF-TES-ADT


Air-Fabricated, Light-Stable Transistor Backplanes

The > 4 000‑fold photostability gain of diF‑TES‑ADT over non‑fluorinated analogs [1] permits OFET fabrication and operation under ambient lighting without the rapid photobleaching that destroys 2H‑TES‑ADT films. This is critical for high‑throughput roll‑to‑roll manufacturing where exclusion of ambient light is impractical and for display backplanes that are continuously exposed to emitted or ambient light.

High-Mobility Printed Logic and Flexible Displays

With single‑crystal mobility reaching 6 cm² V⁻¹ s⁻¹ [2] and solution‑cast polymer‑blend films achieving 1.5 cm² V⁻¹ s⁻¹ [3], diF‑TES‑ADT surpasses the mobility of amorphous silicon and the widely studied TIPS‑pentacene benchmark. This performance level enables printed complementary logic gates, RFID tags, and active‑matrix organic light‑emitting diode (AMOLED) pixel drivers where higher drive current and faster switching directly improve display refresh rates and tag read ranges.

Low-Thermal-Budget Spin-Coating Manufacturing

Unlike its non‑fluorinated counterpart that remains amorphous after spin‑coating, diF‑TES‑ADT crystallises spontaneously during spin‑coating at room temperature to 90 °C [1]. This eliminates the need for post‑deposition high‑temperature annealing steps, making it compatible with plastic substrates (e.g., PET, PEN) and enabling true low‑cost, flexible electronics fabrication on heat‑sensitive substrates.

Oxidatively Robust Devices for Extended Shelf Life

The +100 mV oxidation potential increase [1] provides a quantifiable margin against ambient oxidative degradation. In applications requiring extended storage or operation in air without hermetic encapsulation – such as disposable medical sensors, smart packaging, or environmental monitors – this intrinsic electrochemical stability directly extends functional lifetime and reduces packaging costs.

Application
Selection Property
Validation Focus
Air‑stable transistor backplanes
Photostability margin
Film integrity under ambient lighting
Printed logic & flexible displays
Hole mobility
Performance vs. a‑Si and TIPS‑pentacene benchmarks
Low‑temperature spin‑coating
As‑cast crystallinity
Compatibility with plastic substrates (PET, PEN)
Oxidation‑resistant devices
Oxidation potential
Shelf‑life without hermetic encapsulation
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